N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine
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Overview
Description
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyridinyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine typically involves multiple steps, starting with the preparation of the cyclohexyl and pyridinyl intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This involves the reaction of cyclohexyl bromide with 2-methoxyethylamine under basic conditions to form the cyclohexyl intermediate.
Formation of the Pyridinyl Intermediate: This involves the reaction of 4-methylpyridine with formaldehyde and hydrogen cyanide to form the pyridinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.
Uniqueness
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine is unique due to its combination of cyclohexyl, pyridinyl, and methanamine groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15-6-10-19-16(12-15)13-18-14-17(9-11-20-2)7-4-3-5-8-17/h6,10,12,18H,3-5,7-9,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRHGOBDPCIHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CNCC2(CCCCC2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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